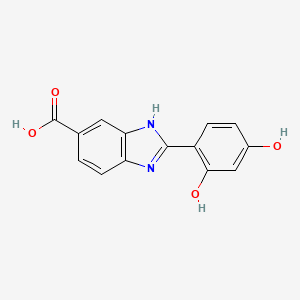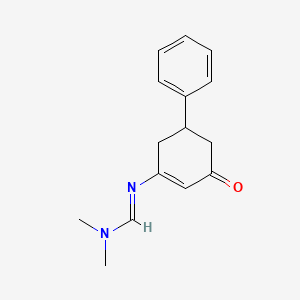
2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative known for its diverse applications in medicinal chemistry and material science. Benzimidazole compounds are recognized for their structural similarity to purine, making them valuable in drug design and other scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 1,2-aromatic diamines with carboxylic acids. One efficient method is the accelerated microdroplet synthesis, where 1,2-aromatic diamines react with alkyl or aryl carboxylic acids in electrostatically charged microdroplets generated using a nano-electrospray ion source . This method significantly speeds up the reaction compared to bulk synthesis.
Another approach is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. This method is mild, acid-free, and yields high efficiency .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Medicine: Explored for its antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural similarity to purine allows it to interfere with nucleic acid synthesis and function, leading to its biological effects . The pathways involved include inhibition of DNA synthesis and disruption of cellular processes essential for cancer cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid: Another benzimidazole derivative with similar structural features.
4-(1H-benzo[d]imidazol-2-yl)aniline: Known for its antimicrobial activity.
Uniqueness
2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid stands out due to its dual hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This unique feature contributes to its diverse applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
1018501-25-1 |
|---|---|
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-(2,4-dihydroxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c17-8-2-3-9(12(18)6-8)13-15-10-4-1-7(14(19)20)5-11(10)16-13/h1-6,17-18H,(H,15,16)(H,19,20) |
InChI-Schlüssel |
JTRRGSLOOQTFAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-](/img/structure/B12123854.png)


![5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12123871.png)
![4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12123873.png)

![[5-Bromo-2-(methylamino)pyridin-3-yl]methanol](/img/structure/B12123886.png)
![2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide](/img/structure/B12123891.png)

![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12123911.png)


![2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B12123926.png)
![3-Oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B12123940.png)
